molecular formula C15H18ClNO2S2 B7982610 Methyl-bis(3-oxo-3-thiophen-2-ylpropyl)azanium;chloride

Methyl-bis(3-oxo-3-thiophen-2-ylpropyl)azanium;chloride

Cat. No.: B7982610
M. Wt: 343.9 g/mol
InChI Key: IMRYQKYTXHHUHU-UHFFFAOYSA-N
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Description

Methyl-bis(3-oxo-3-thiophen-2-ylpropyl)azanium;chloride is a complex organic compound that features a thiophene ring, which is a sulfur-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl-bis(3-oxo-3-thiophen-2-ylpropyl)azanium;chloride typically involves the condensation of thiophene derivatives with appropriate amines and aldehydes. One common method includes the reaction of thiophene-2-carboxaldehyde with methylamine and a suitable ketone under acidic conditions to form the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The thiophene ring in this compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or peracids.

    Reduction: Reduction of the carbonyl groups can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiophene ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated or alkylated thiophene derivatives.

Scientific Research Applications

Methyl-bis(3-oxo-3-thiophen-2-ylpropyl)azanium;chloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of Methyl-bis(3-oxo-3-thiophen-2-ylpropyl)azanium;chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring and the azanium group play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

    Thiophene-2-carboxaldehyde: A precursor in the synthesis of Methyl-bis(3-oxo-3-thiophen-2-ylpropyl)azanium;chloride.

    Methylamine: Another precursor used in the synthesis.

    Thiophene derivatives: Compounds with similar structural features and reactivity.

Uniqueness: this compound is unique due to its specific combination of functional groups and the presence of the azanium ion, which imparts distinct chemical and biological properties

Properties

IUPAC Name

methyl-bis(3-oxo-3-thiophen-2-ylpropyl)azanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S2.ClH/c1-16(8-6-12(17)14-4-2-10-19-14)9-7-13(18)15-5-3-11-20-15;/h2-5,10-11H,6-9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMRYQKYTXHHUHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[NH+](CCC(=O)C1=CC=CS1)CCC(=O)C2=CC=CS2.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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